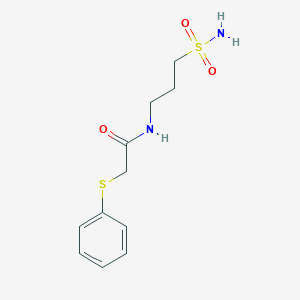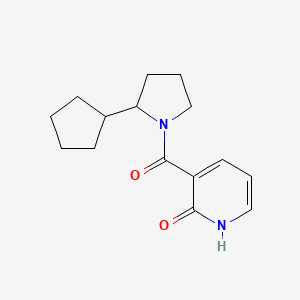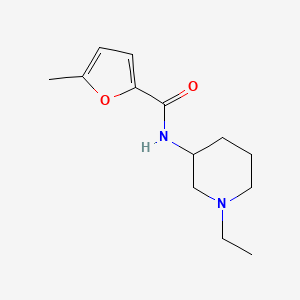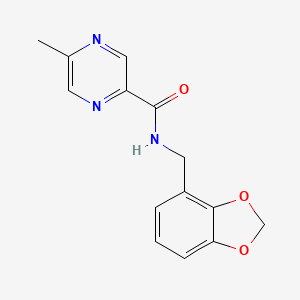
1-(2,5-Dimethylphenyl)-3-(2,5-dimethylpyrazol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethylphenyl)-3-(2,5-dimethylpyrazol-3-yl)urea, also known as DPU-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biotechnology. This compound belongs to the class of urea derivatives and has been synthesized using various methods.
Mecanismo De Acción
1-(2,5-Dimethylphenyl)-3-(2,5-dimethylpyrazol-3-yl)urea works by inhibiting the activity of specific enzymes and signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway. By inhibiting these pathways, 1-(2,5-Dimethylphenyl)-3-(2,5-dimethylpyrazol-3-yl)urea can reduce inflammation and cell proliferation, making it a potential treatment for various diseases.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,5-Dimethylphenyl)-3-(2,5-dimethylpyrazol-3-yl)urea can induce cell death in cancer cells and reduce inflammation in various models of disease. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(2,5-Dimethylphenyl)-3-(2,5-dimethylpyrazol-3-yl)urea is its ability to inhibit specific enzymes and signaling pathways, making it a valuable tool for studying the mechanisms of various diseases. However, its potential toxicity and limited solubility in water can make it challenging to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(2,5-Dimethylphenyl)-3-(2,5-dimethylpyrazol-3-yl)urea, including its use in combination with other drugs for cancer treatment and its potential as a therapy for neurodegenerative diseases. Additionally, further studies are needed to understand the mechanisms of action of 1-(2,5-Dimethylphenyl)-3-(2,5-dimethylpyrazol-3-yl)urea and to optimize its synthesis and formulation for use in medicine and biotechnology.
In conclusion, 1-(2,5-Dimethylphenyl)-3-(2,5-dimethylpyrazol-3-yl)urea is a promising chemical compound with potential applications in medicine and biotechnology. Its ability to inhibit specific enzymes and signaling pathways makes it a valuable tool for studying the mechanisms of various diseases, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of 1-(2,5-Dimethylphenyl)-3-(2,5-dimethylpyrazol-3-yl)urea can be achieved through several methods, including the reaction of 2,5-dimethylphenyl isocyanate with 3-(2,5-dimethylpyrazol-3-yl)amine or the reaction of 3-(2,5-dimethylpyrazol-3-yl)urea with 2,5-dimethylphenyl isocyanate. These methods have been optimized to produce 1-(2,5-Dimethylphenyl)-3-(2,5-dimethylpyrazol-3-yl)urea with high yields and purity.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethylphenyl)-3-(2,5-dimethylpyrazol-3-yl)urea has been extensively studied for its potential applications in various fields of scientific research, including cancer treatment, inflammation, and neurodegenerative diseases. Its ability to inhibit the activity of certain enzymes and signaling pathways has made it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(2,5-dimethylpyrazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-9-5-6-10(2)12(7-9)15-14(19)16-13-8-11(3)17-18(13)4/h5-8H,1-4H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTHARXZBSYOFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC2=CC(=NN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[2-[[1-(methylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7530521.png)




![5-Cyclopropyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7530550.png)
![N-[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]acetamide](/img/structure/B7530569.png)
![4-Oxo-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid](/img/structure/B7530578.png)

![2-[(3-Methylquinoxalin-2-yl)methylsulfanyl]propanamide](/img/structure/B7530585.png)
![2-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7530588.png)

![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(thiadiazol-4-yl)methanone](/img/structure/B7530602.png)
![(2E,4E)-N-[4-(1H-pyrazol-5-yl)phenyl]hexa-2,4-dienamide](/img/structure/B7530606.png)